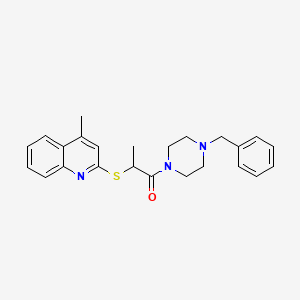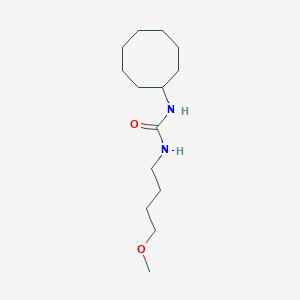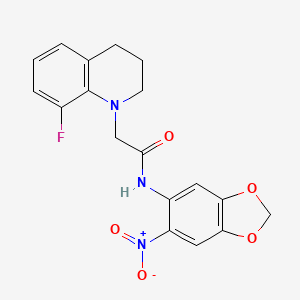![molecular formula C19H21N3O3 B7681663 1-[3-Nitro-4-[3-(pyrrolidin-1-ylmethyl)anilino]phenyl]ethanone](/img/structure/B7681663.png)
1-[3-Nitro-4-[3-(pyrrolidin-1-ylmethyl)anilino]phenyl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-Nitro-4-[3-(pyrrolidin-1-ylmethyl)anilino]phenyl]ethanone, also known as ANPA, is a chemical compound that has been widely used in scientific research. ANPA is a derivative of 4-nitroaniline and has been synthesized using different methods. ANPA has shown potential in various research applications due to its unique mechanism of action and biochemical and physiological effects.
作用机制
1-[3-Nitro-4-[3-(pyrrolidin-1-ylmethyl)anilino]phenyl]ethanone inhibits PTP activity by covalently modifying the active site of the enzyme. The nitro group of this compound reacts with the cysteine residue of the active site, leading to the formation of a covalent bond. This modification results in the inhibition of PTP activity and the activation of signaling pathways involved in cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the activation of signaling pathways involved in cell growth, differentiation, and apoptosis. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
实验室实验的优点和局限性
1-[3-Nitro-4-[3-(pyrrolidin-1-ylmethyl)anilino]phenyl]ethanone has several advantages for lab experiments, including its ability to selectively inhibit PTP activity and its potential as a cancer therapy candidate. However, this compound has some limitations, including its toxicity and the need for further research to determine its safety and efficacy.
未来方向
1-[3-Nitro-4-[3-(pyrrolidin-1-ylmethyl)anilino]phenyl]ethanone has shown potential in various research applications, and future directions for this compound research include the development of this compound derivatives with improved efficacy and safety profiles. Additionally, this compound can be used in combination with other drugs to enhance their therapeutic effects. Further studies are needed to determine the safety and efficacy of this compound and its derivatives in clinical trials.
Conclusion:
This compound is a chemical compound that has shown potential in various scientific research applications due to its unique mechanism of action and biochemical and physiological effects. This compound has been synthesized using different methods, and its use in the study of PTPs and PKCs has provided valuable insights into the regulation of cellular signaling pathways. This compound has advantages and limitations for lab experiments, and future directions for this compound research include the development of this compound derivatives with improved efficacy and safety profiles.
合成方法
1-[3-Nitro-4-[3-(pyrrolidin-1-ylmethyl)anilino]phenyl]ethanone can be synthesized using different methods, including the reaction of 4-nitroaniline with pyrrolidine and benzyl chloroformate. The reaction involves the formation of an intermediate that is further reacted with 1-(3-chloropropyl)-3-nitrobenzene. The final product is obtained by purifying the reaction mixture using column chromatography.
科学研究应用
1-[3-Nitro-4-[3-(pyrrolidin-1-ylmethyl)anilino]phenyl]ethanone has been used in various scientific research applications, including the study of protein tyrosine phosphatases (PTPs), which are enzymes involved in the regulation of cellular signaling pathways. This compound has been shown to inhibit PTP activity, which can lead to the activation of signaling pathways involved in cell growth, differentiation, and apoptosis. This compound has also been used in the study of protein kinase C (PKC), which is an enzyme involved in the regulation of cellular processes such as gene expression, cell proliferation, and apoptosis.
属性
IUPAC Name |
1-[3-nitro-4-[3-(pyrrolidin-1-ylmethyl)anilino]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-14(23)16-7-8-18(19(12-16)22(24)25)20-17-6-4-5-15(11-17)13-21-9-2-3-10-21/h4-8,11-12,20H,2-3,9-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQYQLBRNQVQOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)NC2=CC=CC(=C2)CN3CCCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[cyclopentyl(methyl)amino]-N-[4-(difluoromethylsulfanyl)phenyl]acetamide](/img/structure/B7681581.png)
![2-ethylsulfonyl-N-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]benzamide](/img/structure/B7681596.png)
![3-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-(2-methylpropyl)-1,2,4-oxadiazole](/img/structure/B7681617.png)


![2-(1,2-benzoxazol-3-yl)-N-[(3-chloro-4-fluorophenyl)methyl]acetamide](/img/structure/B7681636.png)
![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)butyl]-2-(tetrazol-1-yl)acetamide](/img/structure/B7681642.png)
![4-[2-[1-(3-Propyl-1,2,4-oxadiazol-5-yl)ethyl]tetrazol-5-yl]benzamide](/img/structure/B7681645.png)

![N-cyclohexyl-2-[[5-(dimethylsulfamoyl)-1,3-benzoxazol-2-yl]sulfanyl]-N,3-dimethylbutanamide](/img/structure/B7681661.png)
![N-(2,2-dimethyl-1,3-benzodioxol-5-yl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide](/img/structure/B7681671.png)
![[4-(Adamantane-1-carbonyl)piperazin-1-yl]-(2-butyl-4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B7681675.png)
![N-cyclopentyl-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B7681680.png)
![Ethyl 5-[(2-bromo-3-methylphenyl)sulfonylamino]pyridine-2-carboxylate](/img/structure/B7681687.png)